molecular formula C20H19N3O3 B2811491 [2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl] (E)-3-quinolin-8-ylprop-2-enoate CAS No. 927604-08-8

[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl] (E)-3-quinolin-8-ylprop-2-enoate

Cat. No. B2811491
CAS RN: 927604-08-8
M. Wt: 349.39
InChI Key: NUSGMZXWXJPORT-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a cyano group (-CN), an amino group (-NH2), a carbonyl group (C=O), and a quinoline group. Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor. Aged samples, if exposed to light, become yellow and later brown. Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques like NMR, IR, and mass spectrometry. Unfortunately, without specific data, I can’t provide an analysis of this compound’s molecular structure .


Chemical Reactions Analysis

The chemical reactivity of a compound is determined by its functional groups. The amino group might undergo reactions like acylation or alkylation. The carbonyl group can be involved in reactions like nucleophilic addition or reduction .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and reactivity can be determined through experimental procedures .

Mechanism of Action

The mechanism of action would depend on the use of the compound. For example, if this compound is a drug, the mechanism of action would refer to how the compound interacts with biological systems .

Safety and Hazards

Safety and hazards of a compound are usually determined through toxicology studies and by referencing material safety data sheets (MSDS). It’s important to handle all chemicals with appropriate safety measures .

Future Directions

Future research could involve studying the compound’s potential applications, optimizing its synthesis, or investigating its mechanism of action in more detail .

properties

IUPAC Name

[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl] (E)-3-quinolin-8-ylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-20(13-21,16-8-9-16)23-17(24)12-26-18(25)10-7-15-5-2-4-14-6-3-11-22-19(14)15/h2-7,10-11,16H,8-9,12H2,1H3,(H,23,24)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUSGMZXWXJPORT-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C1CC1)NC(=O)COC(=O)C=CC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C#N)(C1CC1)NC(=O)COC(=O)/C=C/C2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl] (E)-3-quinolin-8-ylprop-2-enoate

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